1,4,5,6-Tetrahydropyridine-2-carboxylic acid

描述

Molecular Identity and Stereochemical Configuration

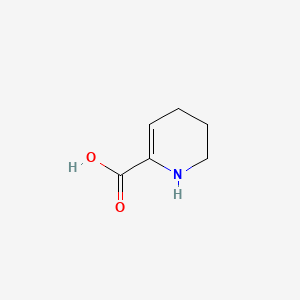

The molecular identity of this compound centers on its unique heterocyclic framework, which consists of a six-membered ring containing one nitrogen atom with specific hydrogenation patterns. The compound possesses the molecular formula C₆H₉NO₂ and exhibits a molecular weight of 127.14 grams per mole. The structural designation indicates saturation at positions 1, 4, 5, and 6 of the pyridine ring, while maintaining unsaturation between positions 2 and 3, creating a distinctive electronic environment that influences the compound's chemical properties.

The stereochemical configuration of this molecule involves a heterocyclic ring that adopts a specific three-dimensional conformation due to the partial saturation pattern. Research on related tetrahydropyridine derivatives has demonstrated that these ring systems typically exist in flattened boat conformations, with specific puckering parameters that define their spatial arrangement. The presence of the carboxylic acid group at position 2 introduces additional conformational considerations, as the electron-withdrawing nature of this substituent affects the overall electronic distribution within the ring system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

The compound's structural features include both the heterocyclic nitrogen atom and the carboxylic acid functionality, creating multiple sites for potential intermolecular interactions. The nitrogen atom in the ring can participate in hydrogen bonding as both a donor and acceptor, depending on its protonation state, while the carboxylic acid group provides both acidic hydrogen and carbonyl oxygen atoms for hydrogen bond formation. These structural elements contribute to the compound's ability to form complex supramolecular assemblies and influence its solubility characteristics in various solvents.

Tautomerism and Zwitterionic Forms

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, involving equilibria between different structural forms that can interconvert through proton migration. This phenomenon is particularly significant in heterocyclic compounds containing both nitrogen atoms and carboxylic acid groups, where multiple tautomeric forms can exist in dynamic equilibrium. The compound can potentially exist in various tautomeric states, including those involving proton transfer between the carboxylic acid group and the nitrogen atom in the heterocyclic ring.

Zwitterionic forms of carboxylic acid-containing heterocycles arise when the difference in acid dissociation constants between the carboxylic acid and the conjugate acid of the nitrogen base exceeds a critical threshold. Research on related pyridine carboxylic acid systems has demonstrated that structural modifications can dramatically increase the difference in these dissociation constants, leading to preferential formation of zwitterionic species where the carboxylate group bears a negative charge while the nitrogen atom carries a positive charge. This zwitterionic character significantly influences the compound's physical properties, including its solubility, melting point, and hydrogen bonding patterns.

The energy barriers associated with tautomeric interconversions in related pyridine systems have been extensively studied, revealing that direct single-molecular tautomerization processes typically involve high energy barriers due to the forbidden nature of certain transition states. However, alternative pathways involving dimeric intermediates or solvent-mediated proton transfers can provide lower-energy routes for tautomeric equilibration. The specific tautomeric preferences of this compound depend on environmental factors such as solvent polarity, temperature, and concentration, with polar solvents generally favoring forms with greater charge separation.

Comparative Analysis of Positional Isomers

The comparative analysis of positional isomers within the tetrahydropyridine carboxylic acid family reveals significant structural and electronic differences that arise from variations in both the saturation pattern of the heterocyclic ring and the position of the carboxylic acid substituent. The 3,4,5,6-tetrahydropyridine-2-carboxylic acid isomer, with Chemical Abstracts Service registry number 2756-89-0, represents a closely related structural analog that differs in its hydrogenation pattern. This compound maintains the carboxylic acid group at position 2 but exhibits saturation at positions 3, 4, 5, and 6, creating a different electronic environment within the heterocyclic system.

Another significant positional isomer is 2,3,4,5-tetrahydropyridine-2-carboxylic acid, which bears the Chemical Abstracts Service number 3038-89-9 and represents yet another saturation pattern within this family of compounds. This isomer demonstrates how subtle changes in the position of unsaturation can lead to dramatically different chemical and physical properties, including altered tautomeric preferences, hydrogen bonding patterns, and overall molecular stability. The systematic comparison of these isomers provides insights into structure-activity relationships and helps predict the behavior of related compounds.

The biological significance of these positional isomers varies considerably, with some serving as metabolites in mammalian systems while others function primarily as synthetic intermediates. The 3,4,5,6-tetrahydropyridine-2-carboxylic acid isomer has been identified as a human metabolite and has been extensively characterized in metabolomic databases. In contrast, the 2,3,4,5-tetrahydropyridine-2-carboxylic acid isomer also serves as a mammalian metabolite, demonstrating the biological relevance of these structural variations. These differences in biological roles reflect the distinct molecular recognition patterns and enzymatic interactions that arise from seemingly minor structural modifications.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound provides crucial insights into the molecular orbital distributions, charge densities, and electronic properties that govern its chemical behavior. Theoretical calculations using density functional theory methods have been extensively applied to related tetrahydropyridine systems, revealing important information about their electronic characteristics and reactivity patterns. These computational approaches typically employ basis sets such as B3LYP/6-31G(d,p) to achieve accurate descriptions of the electronic structure while maintaining computational efficiency.

The electronic structure calculations for related tetrahydropyridine carboxylic acids have demonstrated significant variations in charge distribution patterns depending on the specific saturation pattern of the heterocyclic ring. The presence of the carboxylic acid group creates a strong electron-withdrawing effect that influences the electron density distribution throughout the molecule, affecting both the basicity of the nitrogen atom and the acidity of the carboxylic acid group. Electrostatic potential mapping over Hirshfeld surfaces has proven particularly valuable for visualizing these electronic effects and predicting intermolecular interaction patterns.

Computational studies of tautomeric equilibria in related systems have utilized high-level theoretical methods such as G3MP2 and CBS-QB3 to determine the relative energies of different tautomeric forms. These calculations have revealed that the preferred tautomeric form can vary significantly depending on the specific substitution pattern and environmental conditions, with energy differences often falling within a few kilojoules per mole. The computational results provide essential guidance for understanding experimental observations and predicting the behavior of these compounds under different conditions.

The computational modeling also extends to the prediction of spectroscopic properties, including nuclear magnetic resonance chemical shifts, infrared frequencies, and ultraviolet-visible absorption characteristics. These theoretical predictions serve as valuable tools for structural confirmation and can guide experimental spectroscopic investigations. The integration of computational and experimental approaches provides a comprehensive understanding of the electronic structure and its relationship to observable chemical and physical properties.

属性

IUPAC Name |

1,2,3,4-tetrahydropyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h3,7H,1-2,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHALQNMKJVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244270 | |

| Record name | delta(2)-Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-26-6 | |

| Record name | 1,4,5,6-Tetrahydro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(2)-Piperidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099839266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(2)-Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The sequence involves:

-

Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

-

Michael addition : Ethyl acetoacetate attacks the nitrile, generating a β-ketoester intermediate.

-

Mannich reaction : Ammonium acetate introduces the nitrogen moiety.

-

Cyclization and dehydration : Spontaneous ring closure yields THPCA.

Optimized conditions :

Table 1: Representative Yields in MCR Synthesis

| Aldehyde Component | Substituents | Yield (%) |

|---|---|---|

| 4-Fluorobenzaldehyde | 4-F-C₆H₄, CF₃ | 84 |

| Benzaldehyde | Ph, CN | 78 |

| 4-Nitrobenzaldehyde | NO₂, COOEt | 65 |

Catalytic Cyclization of Pyridine Derivatives

THPCA is prepared via partial reduction of pyridine-2-carboxylic acid derivatives. Using iodine as a catalyst, ethyl 3-oxo-carboxylates react with amines and aldehydes to form THPCA analogs.

Protocol

Table 2: Catalytic Cyclization Efficiency

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂ | Methanol | 55 | 84 |

| None | Ethanol | 65 | 57 |

Green Chemistry Approaches

Industrial production prioritizes solvent-free or aqueous conditions. A scalable method uses amyl diamine as a starting material, undergoing cyclodehydration in the presence of silica-supported Lewis acids.

Advantages :

-

No protective groups required.

-

High atom economy (85–92%).

-

Continuous flow reactor compatibility.

Limitations :

-

Requires high-purity diamine precursors.

-

Product isolation challenges due to polar byproducts.

Stereochemical Control in Synthesis

THPCA derivatives with multiple stereocenters are synthesized via dynamic kinetic resolution . For example, (4SR,6RS)-configured THPCA is obtained using chiral auxiliaries or asymmetric catalysis.

化学反应分析

Types of Reactions

1,4,5,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit diverse biological activities .

科学研究应用

Pharmacological Applications

1,4,5,6-Tetrahydropyridine-2-carboxylic acid exhibits a range of pharmacological properties that make it valuable in drug development:

Neuroprotective Agents

Research indicates that tetrahydropyridine derivatives can act as neuroprotective agents. For instance, certain derivatives have shown potential in treating neurodegenerative diseases by acting as dopamine receptor agonists. An example is Droperidol, which is utilized for sedation and has antipsychotic properties .

Anticancer Activity

Several studies have reported the anticancer properties of tetrahydropyridine derivatives. They have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . Structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyridine structure can enhance its efficacy against cancer cells .

Anti-inflammatory Properties

Tetrahydropyridine derivatives have been recognized for their anti-inflammatory effects, making them candidates for treating inflammatory diseases . The introduction of specific substituents on the tetrahydropyridine ring has been shown to influence these properties significantly.

Synthetic Applications

The synthesis of this compound can be achieved through various innovative methods:

Multicomponent Reactions

Recent advancements have highlighted the use of multicomponent reactions to synthesize tetrahydropyridines efficiently. For example, a reaction involving aldehydes and cyano-containing compounds has yielded polysubstituted tetrahydropyridines with high stereoselectivity .

Phosphine-Catalyzed Reactions

Phosphine-catalyzed reactions have also been employed to synthesize tetrahydropyridine derivatives with significant yields. These methods allow for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Anticancer Activity

A study examining the anticancer effects of a series of tetrahydropyridine derivatives demonstrated that specific substitutions on the tetrahydropyridine ring led to increased cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another investigation focused on a tetrahydropyridine derivative's neuroprotective effects in a Parkinson's disease model. The compound was found to reduce neuronal death and improve motor function in treated subjects compared to controls.

作用机制

The mechanism of action of 1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial enzymes in cancer and tuberculosis, respectively. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell proliferation and bacterial growth .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Tetrahydropyridine Carboxylic Acids

(a) 1-(tert-Butoxycarbonyl)-1,4,5,6-Tetrahydropyridine-2-carboxylic Acid (CAS: 259133-67-0)

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

- Properties : The Boc group enhances stability during solid-phase peptide synthesis by preventing unwanted side reactions. However, this modification reduces water solubility compared to the parent compound .

- Applications : Widely used in medicinal chemistry for controlled functionalization of peptide backbones .

(b) Ethyl 2-Methyl-4-(Pentafluorophenyl)-6-Thioxo-1,4,5,6-Tetrahydropyridine-3-Carboxylate

- Structure : Contains a thioxo (C=S) group at position 6, a pentafluorophenyl substituent at position 4, and an ethyl ester at position 3.

- Properties : The electron-withdrawing pentafluorophenyl group and thioxo moiety increase electrophilicity, making this compound reactive in nucleophilic substitution reactions. The ester group improves lipophilicity .

- Synthesis : Prepared via high-throughput methods with yields up to 87% under optimized conditions .

Heterocyclic Analogues

(a) 2-Acetyl-1,4,5,6-Tetrahydropyridine (ATHP)

- Structure : Substitutes the carboxylic acid with an acetyl group at position 2.

- Properties : ATHP is volatile and contributes to the "mousy off-flavor" in fermented beverages. Unlike the carboxylic acid derivative, it lacks ionizable groups, reducing its solubility in aqueous media .

- Biological Relevance : Implicated in microbial metabolism, particularly in lactic acid bacteria .

(b) 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid Hydrochloride (CAS: 116118-98-0)

- Structure : Fuses a thiophene ring to the tetrahydropyridine core.

- Properties: The thieno ring enhances π-stacking interactions, improving binding affinity in receptor-targeted drug design. The hydrochloride salt increases aqueous solubility compared to the free acid .

- Applications : Investigated as a scaffold for anticoagulant and antiviral agents .

Physicochemical Properties

生物活性

1,4,5,6-Tetrahydropyridine-2-carboxylic acid (THPCA) is a compound belonging to the tetrahydropyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of THPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). These enzymes are critical in cancer cell proliferation and tuberculosis pathogenesis, respectively. By inhibiting these targets, THPCA disrupts normal cellular functions leading to:

- Inhibition of Cell Proliferation : The inhibition of CDK2 affects cell cycle progression, thereby limiting cancer cell growth.

- Antimicrobial Activity : DprE1 inhibition is significant in combating Mycobacterium tuberculosis by disrupting cell wall biosynthesis .

Biological Activities

The biological activities of THPCA can be categorized as follows:

1. Anticancer Activity

THPCA has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For instance, research demonstrated that THPCA treatment led to a significant reduction in cell viability in breast cancer cells through the activation of apoptotic pathways .

2. Antimicrobial Properties

THPCA exhibits antimicrobial effects against several pathogens. Its action against Mycobacterium tuberculosis highlights its potential as a therapeutic agent in treating tuberculosis. Additionally, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Research suggests that THPCA may possess neuroprotective properties. It has been studied for its effects on neuroinflammation and oxidative stress in neuronal cells. The compound's ability to reduce reactive oxygen species (ROS) production indicates its potential utility in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of THPCA:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。